molecular formula C9H10N2O3 B12914125 Furo[2,3-d]pyrimidine-6-methanol, 2-methoxy-4-methyl- CAS No. 649558-74-7

Furo[2,3-d]pyrimidine-6-methanol, 2-methoxy-4-methyl-

Cat. No.: B12914125
CAS No.: 649558-74-7
M. Wt: 194.19 g/mol
InChI Key: ORRHQQRCCJPBPB-UHFFFAOYSA-N
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Description

(2-methoxy-4-methylfuro[2,3-d]pyrimidin-6-yl)methanol is an organic compound with the molecular formula C9H10N2O3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methoxy-4-methylfuro[2,3-d]pyrimidin-6-yl)methanol typically involves the following steps:

    Formation of the furo[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-aminopyrimidine and a suitable furan derivative.

    Introduction of the methoxy and methyl groups: These groups can be introduced through alkylation reactions using reagents like methyl iodide and sodium methoxide.

    Addition of the methanol group: This step involves the reduction of a suitable precursor, such as a furo[2,3-d]pyrimidine aldehyde, using reducing agents like sodium borohydride.

Industrial Production Methods

Industrial production of (2-methoxy-4-methylfuro[2,3-d]pyrimidin-6-yl)methanol may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(2-methoxy-4-methylfuro[2,3-d]pyrimidin-6-yl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The furo[2,3-d]pyrimidine core can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or copper.

Major Products

    Oxidation: (2-methoxy-4-methylfuro[2,3-d]pyrimidin-6-yl)aldehyde or (2-methoxy-4-methylfuro[2,3-d]pyrimidin-6-yl)carboxylic acid.

    Reduction: Dihydro derivatives of (2-methoxy-4-methylfuro[2,3-d]pyrimidin-6-yl)methanol.

    Substitution: Various substituted furo[2,3-d]pyrimidine derivatives.

Scientific Research Applications

(2-methoxy-4-methylfuro[2,3-d]pyrimidin-6-yl)methanol has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2-methoxy-4-methylfuro[2,3-d]pyrimidin-6-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It may also interact with cellular receptors, triggering signaling pathways that lead to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2-methoxy-4-methylfuro[2,3-d]pyrimidin-6-yl)aldehyde
  • (2-methoxy-4-methylfuro[2,3-d]pyrimidin-6-yl)carboxylic acid
  • Dihydro derivatives of (2-methoxy-4-methylfuro[2,3-d]pyrimidin-6-yl)methanol

Uniqueness

(2-methoxy-4-methylfuro[2,3-d]pyrimidin-6-yl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and methyl groups, along with the furo[2,3-d]pyrimidine core, make it a versatile compound for various applications in research and industry.

Properties

CAS No.

649558-74-7

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

(2-methoxy-4-methylfuro[2,3-d]pyrimidin-6-yl)methanol

InChI

InChI=1S/C9H10N2O3/c1-5-7-3-6(4-12)14-8(7)11-9(10-5)13-2/h3,12H,4H2,1-2H3

InChI Key

ORRHQQRCCJPBPB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(OC2=NC(=N1)OC)CO

Origin of Product

United States

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